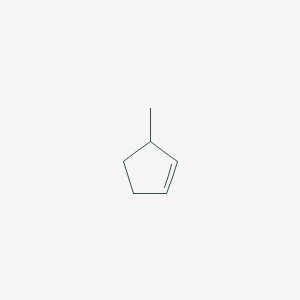

3-Methylcyclopentene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOZQHPXKPDQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870844 | |

| Record name | 3-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

64.90 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylcyclopentene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1120-62-3 | |

| Record name | 3-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcyclopentene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylcyclopentene structural isomers and stereochemistry

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Methylcyclopentene

Introduction

This compound, a cyclic alkene with the molecular formula C₆H₁₀, is a compound of significant interest in organic chemistry due to its structural and stereochemical properties.[1][2] As a substituted cycloalkene, it serves as a valuable model compound for studying reaction mechanisms, particularly those involving additions to double bonds and reactions at allylic positions. Its chirality also makes it a useful substrate in stereoselective synthesis and for probing the stereospecificity of catalytic processes. This guide provides a comprehensive overview of the structural isomers of this compound, delves into its stereochemistry, presents relevant physicochemical data, and outlines experimental protocols for its synthesis and derivatization.

Structural Isomerism

The molecular formula C₆H₁₀ encompasses several structural isomers, which are compounds with the same molecular formula but different connectivity of atoms. Within the methylcyclopentene family, there are three primary positional isomers, distinguished by the location of the methyl group and the double bond on the cyclopentene ring. These are 1-methylcyclopentene, this compound, and 4-methylcyclopentene.

Positional Isomers of Methylcyclopentene

The key positional isomers are:

-

1-Methylcyclopentene: The methyl group is directly attached to one of the sp²-hybridized carbons of the double bond.

-

This compound: The methyl group is attached to an sp³-hybridized carbon adjacent to the double bond (the allylic position).

-

4-Methylcyclopentene: The methyl group is attached to the other sp³-hybridized carbon in the ring.

A logical diagram illustrating the relationship between these isomers is presented below.

Physicochemical Data of Methylcyclopentene Isomers

The physical properties of these isomers differ, allowing for their separation and characterization. A summary of available quantitative data is provided in Table 1.

| Property | 1-Methylcyclopentene | This compound | 4-Methylcyclopentene |

| CAS Number | 693-89-0[3] | 1120-62-3[1][2] | N/A |

| Molecular Weight | 82.14 g/mol [4] | 82.1436 g/mol [1][2] | 82.14 g/mol |

| Boiling Point | 72-76 °C[5] | N/A | 65-66 °C[6] |

| Density | 0.780 g/mL at 25 °C[5] | N/A | N/A |

| Refractive Index | 1.433[5] | N/A | N/A |

| Kovats Retention Index (Standard Non-polar) | 641.72, 642, 645, 648.6, 649, 654[4] | 637.44, 611.4, 610, 615, 606, 609[7] | N/A |

Stereochemistry of this compound

This compound is of particular stereochemical interest because it possesses a chiral center.[8] The carbon atom at position 3 is bonded to four different groups: a hydrogen atom, a methyl group, the C2 carbon of the double bond, and the C4 carbon of the ring. This chirality gives rise to stereoisomerism.

Enantiomers

Due to the single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-3-methylcyclopentene and (S)-3-methylcyclopentene.[1][9][10]

-

(R)-3-methylcyclopentene: CAS Registry Number: 39750-38-4[10]

-

(S)-3-methylcyclopentene: PubChem CID: 11018803[9]

The relationship between these enantiomers is depicted in the following diagram.

Enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules.

Experimental Protocols

Synthesis of Methylcyclopentene Isomers via Isomerization of Cyclohexene

A common method for producing methylcyclopentenes involves the thermal isomerization of cyclohexene or the dehydration and rearrangement of cyclohexanol. In this process, 1-methylcyclopentene is often the desired product, while this compound and 4-methylcyclopentene are generated as by-products.[6][11]

Methodology:

-

Reactant Feed: Cyclohexene or cyclohexanol is vaporized and fed into a reactor.

-

Catalyst: The reaction is typically carried out over a solid acid catalyst, such as silicon dioxide.[11]

-

Reaction Conditions: The conversion takes place at elevated temperatures, generally in the range of 250 to 500 °C, with a preferred range of 400 to 450 °C. The pressure is typically maintained between 0.1 and 10 bar.[11]

-

Product Mixture: The output stream contains a mixture of 1-methylcyclopentene, this compound, 4-methylcyclopentene, and unreacted cyclohexene. If cyclohexanol is used as the starting material, water is also produced.[11]

-

Separation: The isomers can be separated from the product mixture by fractional distillation, taking advantage of their different boiling points.[6]

-

Recycling: In industrial processes, the by-products (3- and 4-methylcyclopentene) can be recycled back into the reactor to increase the yield of the desired 1-methylcyclopentene.[11]

The workflow for this process is visualized below.

Stereoselective Oxidation of (R)-3-Methylcyclopentene

The stereochemistry of this compound can be investigated through stereoselective reactions. An example is the oxidation of a specific enantiomer, such as (R)-3-methylcyclopentene, with osmium tetroxide (OsO₄). This reaction results in the formation of diols.

Methodology:

-

Reactants: (R)-3-methylcyclopentene is reacted with osmium tetroxide.

-

Reaction Type: This is an oxidation reaction where the double bond is converted to a single bond with the addition of two hydroxyl groups (syn-dihydroxylation).

-

Products: The reaction yields two diastereomeric products: (1S,2R,3R)-3-methylcyclopentane-1,2-diol and (1R,2S,3R)-3-methylcyclopentane-1,2-diol.[12]

-

Analysis: The resulting products are optically active because the molecule remains chiral.[12] The formation of specific stereoisomers confirms the stereochemistry of the starting material and the mechanism of the reaction.

Conclusion

This compound and its isomers are fundamental structures in organic chemistry. This compound's key feature is its chirality, existing as (R) and (S) enantiomers. The distinct physical properties of the positional isomers (1-, 3-, and 4-methylcyclopentene) allow for their separation, which is crucial in synthetic applications. Understanding the synthesis and stereoselective reactions of these compounds is essential for researchers and professionals in drug development and chemical synthesis, where precise control of molecular architecture is paramount.

References

- 1. Cyclopentene, 3-methyl- [webbook.nist.gov]

- 2. Cyclopentene, 3-methyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Methylcyclopentene | C6H10 | CID 12746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methylcyclopentene [stenutz.eu]

- 6. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 7. This compound | C6H10 | CID 14263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Match the structures with number of chiral centers i)1,2-dimethyl cyclohexane 1) Zero ii)3-methyl cyclopentene 2) One iii) 1-chloro-2-ethyl, 3-methyl cyclohexane 3) Two iv) 1,1-dimethyl cyclopentane 4)Three [infinitylearn.com]

- 9. (S)-3-Methylcyclopentene | C6H10 | CID 11018803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-3-methylcyclopentene [webbook.nist.gov]

- 11. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 12. homework.study.com [homework.study.com]

Spectroscopic Analysis of 3-Methylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylcyclopentene (CAS No: 1120-62-3), a cyclic olefin of interest in organic synthesis and materials science. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for easy reference and comparison. Detailed experimental protocols and a visualization of the spectroscopic analysis workflow are also included to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while experimental IR and Mass Spectra are available, the NMR data presented herein are predicted values due to the limited availability of published experimental spectra. These predictions are based on computational models and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H2 (vinylic) | 5.6 - 5.8 | Multiplet | - |

| H3 (allylic) | 2.8 - 3.0 | Multiplet | - |

| H4, H5 (aliphatic) | 1.5 - 2.4 | Multiplet | - |

| -CH₃ | 1.0 - 1.2 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1, C2 (vinylic) | 130 - 135 |

| C3 (allylic) | 40 - 45 |

| C4 (aliphatic) | 30 - 35 |

| C5 (aliphatic) | 25 - 30 |

| -CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

Table 3: Experimental IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H Stretch |

| 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1650 | Medium | C=C Stretch |

| ~1450 | Medium | C-H Bend (CH₂) |

| ~1375 | Medium | C-H Bend (CH₃) |

| ~720 | Strong | =C-H Bend (cis-alkene) |

Data sourced from the NIST WebBook.

Mass Spectrometry (MS)

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 82 | ~40 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M - CH₃]⁺ (Base Peak) |

| 54 | ~30 | [C₄H₆]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 39 | ~50 | [C₃H₃]⁺ |

Data sourced from the NIST WebBook.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Ensure a thin film is formed by gently pressing the plates together.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and direct injection.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis for this compound.

Thermochemical data for 3-Methylcyclopentene

An In-depth Technical Guide on the Thermochemical Data of 3-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₀, CAS No: 1120-62-3) is a cyclic olefin of interest in various fields of chemical research and development.[1][2] A thorough understanding of its thermochemical properties is fundamental for process design, reaction modeling, and safety assessments. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, details the general experimental protocols used for their determination, and illustrates the relationships between these properties.

Core Thermochemical Data

The following tables summarize the essential thermochemical data for this compound. The data has been compiled from critically evaluated sources and is presented for both the liquid and ideal gas phases where available.

Enthalpy and Gibbs Free Energy Data

| Property | Symbol | Phase | Value | Units | Reference(s) |

| Standard Enthalpy of Formation | ΔfH° | Liquid | -23.7 | kJ/mol | [1] |

| Standard Enthalpy of Formation | ΔfH° | Gas | - | kJ/mol | [3] |

| Standard Enthalpy of Combustion | ΔcH° | Liquid | -3798.3 | kJ/mol | [1] |

| Standard Enthalpy of Vaporization | ΔvapH° | Liquid | 32.9 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation | ΔfG° | - | - | kJ/mol | [3] |

Heat Capacity and Entropy Data

| Property | Symbol | Phase | Value | Temperature (K) | Units | Reference(s) |

| Isobaric Heat Capacity | Cp | Liquid | 152.3 | 298.15 | J/(mol·K) | [1] |

| Isobaric Heat Capacity | Cp | Ideal Gas | - | 298.15 | J/(mol·K) | [3] |

| Standard Entropy | S° | Ideal Gas | - | 298.15 | J/(mol·K) | [4] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. While the detailed protocols for this compound are specific to the cited literature, this section outlines the general methodologies employed for measuring these properties.

Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of this compound is determined using bomb calorimetry.[5]

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb".

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Immersion: The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited remotely using an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored and the maximum temperature reached is recorded.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. By knowing the heat capacity of the calorimeter system (determined through calibration, often with a standard like benzoic acid), the enthalpy of combustion can be calculated from the measured temperature change.[5]

Calorimetry for Enthalpy of Vaporization

The enthalpy of vaporization can be determined using various calorimetric techniques, such as the recycle flow method.[6][7]

Experimental Workflow:

-

Vaporization: A continuous stream of the liquid sample is vaporized at a constant rate by a stable electrical heater.

-

Equilibration: The vapor is passed through an equilibration chamber to ensure it is at the desired temperature and pressure.

-

Condensation: The vapor then flows into a condenser where the heat released during condensation is measured. This is often done by transferring the heat to a coolant fluid with a known heat capacity.[6]

-

Flow Rate Measurement: The flow rate of the condensed liquid is accurately measured.

-

Calculation: The enthalpy of vaporization is calculated from the measured heat of condensation and the molar flow rate of the substance.

Spectroscopic Determination of Ideal Gas Properties

Ideal gas thermodynamic properties, such as heat capacity and entropy, are often determined from spectroscopic data combined with statistical mechanics calculations.[8][9]

Methodology:

-

Spectroscopic Measurements: The vibrational and rotational energy levels of the this compound molecule are determined using techniques like infrared (IR) and Raman spectroscopy.

-

Molecular Structure Determination: The geometry of the molecule is determined, typically from microwave spectroscopy or electron diffraction.

-

Partition Function Calculation: The spectroscopic data and molecular parameters are used to calculate the molecular partition function.

-

Thermodynamic Property Calculation: The ideal gas thermodynamic properties (enthalpy, entropy, heat capacity) are then calculated from the partition function using the principles of statistical mechanics.

Relationships Between Thermochemical Properties

The various thermochemical properties of this compound are interconnected through fundamental thermodynamic relationships. The following diagram illustrates these connections.

This guide provides a foundational set of thermochemical data for this compound, which is crucial for professionals in research and drug development. The outlined experimental methodologies offer insight into the origin of these values, and the relationship diagram highlights their thermodynamic consistency.

References

- 1. Cyclopentene, 3-methyl- [webbook.nist.gov]

- 2. This compound | C6H10 | CID 14263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentene, 3-methyl- (CAS 1120-62-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (R)-3-methylcyclopentene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Ideal-gas thermodynamic properties for natural-gas applications (Journal Article) | OSTI.GOV [osti.gov]

- 9. Ideal-gas thermodynamic properties for natural-gas applications | CoLab [colab.ws]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 3-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentene, a cyclic olefin, holds significance in organic synthesis as a versatile building block and a structural motif in various natural products and pharmaceutical compounds. Its discovery was not a singular event but rather an evolution of understanding cyclopentane chemistry, deeply intertwined with the elucidation of fundamental reaction mechanisms such as the vinylcyclopropane rearrangement. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing key experimental protocols and the logical evolution of its preparation.

Early Concepts and the Unwitting Synthesis of Cyclopentenes

The genesis of this compound synthesis can be traced back to the early 20th century, a period of burgeoning exploration in organic chemistry. While not directly isolating or identifying this compound, the work of Russian chemist Nikolay Demyanov in 1922 is believed to have unknowingly produced cyclopentene derivatives. His experiments on the Hofmann elimination of β-cyclopropylethylammonium salts at elevated temperatures likely induced a vinylcyclopropane rearrangement, a reaction that would not be fully understood and formally described for several decades.[1]

The vinylcyclopropane rearrangement is a thermally or catalytically induced isomerization of a vinylcyclopropane to a cyclopentene. The high temperatures used in Demyanov's Hofmann eliminations would have provided the necessary energy for the[2][3]-sigmatropic shift, leading to the formation of a five-membered ring. While Demyanov's work did not specifically report the formation of this compound, it laid the conceptual groundwork for a powerful synthetic strategy that would later be harnessed for its synthesis.

Key Historical Synthesis Routes

The definitive synthesis of this compound and its precursors has been approached through several key historical strategies. These methods highlight fundamental principles of organic chemistry, from classical condensation reactions to skeletal isomerizations.

Intramolecular Aldol Condensation of 2,5-Hexanedione

One of the most well-established and historically significant routes to a direct precursor of this compound is the intramolecular aldol condensation of 2,5-hexanedione. This reaction proceeds via the formation of a five-membered ring to yield 3-methyl-2-cyclopentenone, a stable α,β-unsaturated ketone.

The mechanism involves the formation of an enolate at one of the α-carbons of 2,5-hexanedione, which then acts as a nucleophile, attacking the carbonyl carbon at the other end of the molecule. Subsequent dehydration of the resulting β-hydroxy ketone leads to the formation of the conjugated system in 3-methyl-2-cyclopentenone.[4][5][6] The thermodynamic stability of the five-membered ring product greatly favors its formation over other potential, more strained structures.[6]

Experimental Protocol: Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione

This procedure is adapted from a high-yield synthesis of 3-methyl-2-cyclopentenone.

-

Materials: 2,5-hexanedione, water, calcium oxide (CaO).

-

Procedure:

-

To a 25 mL three-necked flask, add 3g of 2,5-hexanedione and 10 mL of water.

-

Establish an inert atmosphere (e.g., with nitrogen).

-

Increase the temperature of the reaction mixture to 150 °C.

-

Add 400 mg of CaO to the heated mixture.

-

Allow the reaction to proceed for 14 hours.

-

The product can be analyzed by gas chromatography to confirm the yield.[7]

-

Quantitative Data: Synthesis of 3-Methyl-2-cyclopentenone

| Parameter | Value | Reference |

| Starting Material | 2,5-Hexanedione | [7] |

| Reagents | Water, CaO | [7] |

| Temperature | 150 °C | [7] |

| Reaction Time | 14 hours | [7] |

| Yield | 98% | [7] |

Logical Workflow: From 2,5-Hexanedione to 3-Methyl-2-cyclopentenone

Caption: Workflow for the synthesis of 3-methyl-2-cyclopentenone.

Conversion of 3-Methyl-2-cyclopentenone to this compound

Once 3-methyl-2-cyclopentenone is synthesized, a two-step sequence involving reduction and dehydration can be employed to obtain this compound.

Step 1: Reduction of 3-Methyl-2-cyclopentenone to 3-Methylcyclopentanol

The carbonyl group of the cyclopentenone can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[8][9][10]

Experimental Protocol: Reduction of a Ketone with Sodium Borohydride (General Procedure)

This is a general procedure for the reduction of a ketone to an alcohol.

-

Materials: Ketone (e.g., 3-methyl-2-cyclopentenone), 95% ethanol, sodium borohydride (NaBH₄), water.

-

Procedure:

-

Dissolve the ketone in 95% ethanol in a suitable flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution.

-

After the initial reaction subsides (typically 15 minutes), add water and heat the solution to boiling.

-

The product, 3-methylcyclopentanol, can be isolated through extraction and purified by distillation.[8]

-

Step 2: Dehydration of 3-Methylcyclopentanol to this compound

The final step is the acid-catalyzed dehydration of 3-methylcyclopentanol. This elimination reaction typically employs a strong acid like sulfuric acid or phosphoric acid and heat to remove a molecule of water and form the double bond. The reaction proceeds via a carbocation intermediate.[11]

Experimental Protocol: Dehydration of an Alcohol (General Procedure)

This is a general procedure for the acid-catalyzed dehydration of a secondary alcohol.

-

Materials: Alcohol (e.g., 3-methylcyclopentanol), concentrated sulfuric acid or phosphoric acid.

-

Procedure:

-

In a distillation apparatus, combine the alcohol with a catalytic amount of concentrated sulfuric or phosphoric acid.

-

Heat the mixture to distill the alkene product as it is formed. This drives the equilibrium towards the product.

-

The collected distillate can be washed with a dilute base to remove any acidic impurities and then dried.[12][13]

-

Quantitative Data: Dehydration of Methylcyclohexanol (Analogous Reaction)

| Starting Material | Reagent | Product Mixture | Yield of 1-Methylcyclohexene | Yield of 3-Methylcyclohexene | Reference |

| 2-Methylcyclohexanol | 9M Sulfuric Acid | 1-Methylcyclohexene and 3-Methylcyclohexene | 66.35% | 33.65% | [12] |

Reaction Pathway: From Precursor to this compound

Caption: Two-step conversion of 3-methyl-2-cyclopentenone.

Isomerization of Six-Membered Rings and Other Cyclopentenes

In the mid-20th century, gas-phase isomerization reactions over solid acid catalysts became an area of intense investigation. These studies revealed that cyclohexene could be isomerized to a mixture of methylcyclopentenes at high temperatures over catalysts like silica or alumina.[3][14] This provided another, albeit less selective, historical route to this compound.

The mechanism involves the formation of a carbocation intermediate on the acidic surface of the catalyst, which can then undergo skeletal rearrangement.

Experimental Protocol: Gas-Phase Isomerization of Cyclohexene

This protocol is based on patent literature describing the isomerization of cyclohexene.

-

Materials: Cyclohexene, silicon dioxide catalyst.

-

Procedure:

-

The reaction is carried out in a gas-phase reactor, such as a tubular reactor, packed with the solid acid catalyst.

-

Cyclohexene is passed over the catalyst at elevated temperatures (e.g., 400 °C).

-

The product stream, containing a mixture of methylcyclopentene isomers, is collected and can be separated by distillation.[14]

-

Quantitative Data: Isomerization of Cyclohexene

| Starting Material | Catalyst | Temperature | Product | Yield | Reference |

| Cyclohexene | Silicon Dioxide | 400 °C | 1-Methylcyclopentene | 60.3% | [14] |

Note: The primary product reported is 1-methylcyclopentene, but this compound is also formed as a byproduct.

Conclusion

The historical synthesis of this compound is a testament to the progressive nature of organic chemistry. From its likely unobserved formation in the early 20th century through vinylcyclopropane rearrangements to its more deliberate synthesis via intramolecular aldol condensations and subsequent transformations, the journey to isolate and characterize this molecule has been built upon a foundation of fundamental reaction mechanisms. The development of these synthetic routes has not only provided access to this compound for further study and application but has also enriched our understanding of ring-forming and rearrangement reactions, principles that remain central to modern organic synthesis and drug development.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solved When 2,5-hexanedione is dissolved in ethanol and | Chegg.com [chegg.com]

- 3. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 4. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 12. Experiment #5 [sas.upenn.edu]

- 13. Lab Report On The Dehydration Reaction Of 2 Methylcyclohexanol And Phosphoric Acid - 1252 Words | Bartleby [bartleby.com]

- 14. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chiral Resolution of 3-Methylcyclopentene Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of 3-methylcyclopentene enantiomers. Given the importance of enantiomerically pure compounds in the pharmaceutical and fine chemical industries, this document details the theoretical underpinnings and practical considerations for separating the (R)- and (S)-enantiomers of this compound. The guide covers three primary resolution strategies: kinetic resolution, diastereomeric salt formation, and chromatographic separation.

While specific literature detailing the resolution of this compound is limited, this guide furnishes detailed experimental protocols adapted from established procedures for structurally similar cyclopentene derivatives. The quantitative data presented are illustrative to provide a comparative framework for these techniques.

Introduction to Chirality and the Significance of this compound

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. These stereoisomers often exhibit distinct biological activities, making the production of single-enantiomer compounds a critical aspect of drug development and asymmetric synthesis. This compound is a chiral olefin that can serve as a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products. The ability to resolve its racemic mixture into individual enantiomers is, therefore, of significant interest.

Kinetic Resolution

Kinetic resolution is a widely employed method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[1] In this process, one enantiomer reacts faster, leading to an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-3-Methylcyclopentene

This protocol is a representative example based on enzymatic acylation reactions.

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in a suitable organic solvent such as toluene.

-

Addition of Acylating Agent and Enzyme: Add an acylating agent, for example, vinyl acetate (1.5 eq.), and a lipase enzyme (e.g., Candida antarctica lipase B, CALB).

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to 40°C.

-

Monitoring the Reaction: Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the unreacted this compound and the product.

-

Work-up: Once the desired conversion (ideally around 50%) is reached, quench the reaction. The enzyme can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The enantioenriched unreacted this compound and the acylated product can be separated by column chromatography.

Illustrative Data for Kinetic Resolution

| Parameter | Value |

| Chiral Catalyst | Candida antarctica lipase B (CALB) |

| Acylating Agent | Vinyl Acetate |

| Solvent | Toluene |

| Temperature | 30°C |

| Reaction Time | 24 - 48 hours |

| Conversion | ~50% |

| Yield of (R)-3-methylcyclopentene | >45% |

| e.e. of (R)-3-methylcyclopentene | >95% |

| Yield of Acylated Product | >45% |

| e.e. of Acylated Product | >95% |

Workflow for Kinetic Resolution

Diastereomeric Salt Formation

This classical resolution method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[2] Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[3][4] For this method to be applicable to this compound, it would first need to be converted to a derivative containing an acidic or basic functional group, such as a carboxylic acid or an amine.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol assumes the conversion of this compound to a carboxylic acid derivative (e.g., this compound-1-carboxylic acid).

-

Salt Formation: Dissolve the racemic carboxylic acid derivative (1.0 eq.) in a suitable hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched carboxylic acid derivative.

-

Extraction and Purification: Extract the enantiopure acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Analysis: Determine the enantiomeric excess of the resolved acid by a suitable analytical technique, such as chiral HPLC or by converting it to a methyl ester for chiral GC analysis.

Illustrative Data for Diastereomeric Salt Resolution

| Parameter | Value |

| Resolving Agent | (R)-(+)-α-phenylethylamine |

| Solvent | Ethanol |

| Crystallization Temperature | Room Temperature |

| Yield of Less Soluble Salt | 35-45% |

| e.e. of Liberated Acid | >98% |

Workflow for Diastereomeric Salt Formation

References

Conformational Landscape of the 3-Methylcyclopentene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of cyclic moieties is a cornerstone of medicinal chemistry and drug design, profoundly influencing molecular recognition and biological activity. This technical guide provides a detailed conformational analysis of the 3-methylcyclopentene ring, a prevalent structural motif in various bioactive molecules. Through a synthesis of available computational data, this document outlines the key conformational states, their relative energies, and the potential energy landscape governing their interconversion. Methodologies for computational analysis are detailed to provide a framework for further investigation. All quantitative data are summarized for clarity, and logical relationships are visualized using Graphviz diagrams.

Introduction

The five-membered cyclopentene ring, a fundamental scaffold in organic chemistry, exhibits a non-planar geometry to alleviate torsional strain. The introduction of a methyl substituent at the 3-position introduces chiral and steric factors that dictate the conformational preferences of the ring. Understanding the conformational equilibrium of this compound is crucial for predicting its interactions in a biological context and for the rational design of novel therapeutics.

The primary modes of non-planarity in cyclopentene rings are the "envelope" (C_s symmetry) and "twist" or "half-chair" (C_2 symmetry) conformations. For substituted cyclopentanes, the envelope conformation is often favored, with the substituent occupying either a pseudo-equatorial or a pseudo-axial position to minimize steric interactions.[1][2] In the case of this compound, the presence of the double bond further influences the ring's puckering and the energetic landscape of its conformers.

Conformational States of this compound

The conformational landscape of this compound is primarily defined by two low-energy conformers: the pseudo-equatorial and pseudo-axial forms, predominantly in an envelope-like geometry.

-

Pseudo-Equatorial (eq) Conformer: The methyl group is positioned away from the general plane of the ring, minimizing steric hindrance with the adjacent hydrogen atoms. This conformation is generally the more stable, lower-energy state.[2]

-

Pseudo-Axial (ax) Conformer: The methyl group is oriented nearly perpendicular to the plane of the ring, leading to greater steric interactions with the syn-axial hydrogen atoms. This results in a higher energy state compared to the pseudo-equatorial conformer.

The interconversion between these two conformers occurs through a process of ring puckering, often referred to as pseudorotation.

Quantitative Conformational Data

While specific experimental data for this compound is scarce, computational studies on the closely related methylcyclopentane provide valuable insights into the expected energetic differences. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations on methylcyclopentane have shown the pseudo-equatorial conformer to be more stable than the pseudo-axial conformer.[2] The energy difference is method-dependent, highlighting the importance of the chosen level of theory.

For monosubstituted cyclopentanes, alkyl groups generally prefer the pseudo-equatorial position.[2] The following table summarizes the calculated relative energies for the conformers of methylcyclopentane, which can be considered analogous to this compound.

| Conformer | Computational Method | Relative Energy (kcal/mol) | Reference |

| Pseudo-Equatorial | B3LYP | 0.00 | [2] |

| Pseudo-Axial | B3LYP | 1.16 | [2] |

| Pseudo-Equatorial | M06-2X | 0.00 | [2] |

| Pseudo-Axial | M06-2X | 0.31 | [2] |

| Pseudo-Equatorial | MP2 | 0.00 | [2] |

| Pseudo-Axial | MP2 | 0.33 | [2] |

Table 1: Calculated Relative Energies of Methylcyclopentane Conformers.

The energy barrier for the interconversion between the envelope and half-chair conformations of unsubstituted cyclopentane is approximately 0.5 kcal/mol, with the planar conformation being about 5 kcal/mol higher in energy.[1] For methylcyclopentane, the barrier to ring flipping is around 3.5 kcal/mol, indicating a more defined energy minimum for the dominant conformer.[1] It is expected that this compound would exhibit a similar energy barrier for the interconversion between its pseudo-equatorial and pseudo-axial conformers.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is typically employed for the detailed conformational analysis of cyclic molecules.

Computational Protocols

4.1.1. Potential Energy Surface (PES) Scan: A relaxed PES scan is a powerful computational method to explore the conformational space of a molecule.

-

Objective: To identify all stable conformers (energy minima) and transition states for interconversion.

-

Procedure:

-

Define a key dihedral angle that describes the ring puckering motion as the reaction coordinate.

-

Perform a series of constrained geometry optimizations, systematically varying the defined dihedral angle in small increments (e.g., 5-10 degrees).

-

At each step, all other geometric parameters are allowed to relax to their minimum energy arrangement.

-

Plot the resulting energy as a function of the dihedral angle to visualize the potential energy surface.

-

-

Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

-

Level of Theory: A functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) is commonly used for a good balance of accuracy and computational cost. For higher accuracy, MP2 calculations can be performed.

4.1.2. Frequency Calculations: Following the identification of stationary points on the PES, frequency calculations are essential to characterize them.

-

Objective: To confirm that located structures are true energy minima or transition states.

-

Procedure:

-

Perform a frequency calculation at the same level of theory used for the geometry optimization.

-

An energy minimum will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate for interconversion.

-

Experimental Protocols

While specific experimental data for this compound is limited, the following techniques are standard for such analyses.

4.2.1. Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the gas-phase structure of molecules.

-

Objective: To determine bond lengths, bond angles, and dihedral angles of the dominant conformer(s).

-

Methodology:

-

A beam of high-energy electrons is scattered by a gaseous sample of the molecule.

-

The scattered electrons produce a diffraction pattern that is dependent on the internuclear distances within the molecule.

-

The experimental scattering data is fitted to a theoretical model based on assumed molecular geometries.

-

By refining the geometric parameters, the structure that best reproduces the experimental data is determined.

-

4.2.2. Microwave Spectroscopy: This high-resolution technique provides precise information about the rotational constants of a molecule in the gas phase.

-

Objective: To determine the moments of inertia and, consequently, the precise three-dimensional structure of different conformers.

-

Methodology:

-

The sample is introduced into a high-vacuum chamber and subjected to microwave radiation.

-

Molecules with a permanent dipole moment will absorb microwaves at specific frequencies corresponding to transitions between rotational energy levels.

-

The analysis of the rotational spectrum allows for the determination of the rotational constants (A, B, and C).

-

These constants are directly related to the molecule's moments of inertia, from which a detailed molecular structure can be derived. The presence of multiple sets of rotational constants indicates the existence of multiple conformers.

-

Visualization of Conformational Pathways

The interconversion between the pseudo-equatorial and pseudo-axial conformers of this compound can be visualized as a pathway on the potential energy surface.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylcyclopentene via Cyclohexene Isomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skeletal isomerization of cyclohexene to methylcyclopentenes, particularly 3-methylcyclopentene, is a significant transformation in organic synthesis, providing access to valuable intermediates for the petrochemical industry and the synthesis of various chemical derivatives.[1] Methylcyclopentene is a crucial precursor in the production of insecticides, resin intermediates, and specialty polymers.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound from cyclohexene isomerization, focusing on catalytic methods.

Reaction Overview and Mechanism

The isomerization of cyclohexene to methylcyclopentenes is typically catalyzed by solid acids, such as zeolites or metal oxides.[2][3][4] The reaction proceeds through a proposed carbocationic mechanism.[2] Initially, cyclohexene is protonated on the catalyst's acid site to form a cyclohexyl carbocation. This intermediate then undergoes a ring contraction to a more stable tertiary methylcyclopentyl carbocation. Subsequent deprotonation of this intermediate leads to the formation of a mixture of methylcyclopentene isomers, including 1-methylcyclopentene, this compound, and 4-methylcyclopentene.[2][3] The selectivity towards a specific isomer is influenced by the catalyst properties and reaction conditions.

Data Presentation: Catalyst Performance in Cyclohexene Isomerization

The following table summarizes quantitative data from various catalytic systems for the isomerization of cyclohexene to methylcyclopentenes. This allows for a direct comparison of catalyst performance under different conditions.

| Catalyst | Temperature (°C) | Pressure | Cyclohexene Conversion (%) | Methylcyclopentene Selectivity (%) | Predominant Isomer | Liquid Yield (%) | Reference |

| Co/NaUZSM-5 | 200 | Autogenous | ~98 | 95.8 | Not Specified | 96.8 | [2] |

| Silicon Dioxide (SiO₂) | 400 | Gas Phase | Not Specified | 60.3 (as 1-MCP) | 1-Methylcyclopentene | Not Specified | [3][4] |

| UZSM-5 | 200 | Autogenous | ~95 | ~85 | Not Specified | Not Specified | [2] |

| Al₂O₃ | 200 | Autogenous | ~80 | ~40 | Not Specified | Not Specified | [2] |

| ZrO₂ | 200 | Autogenous | ~45 | ~30 | Not Specified | Not Specified | [2] |

Note: "Not Specified" indicates that the data was not provided in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from cyclohexene.

Protocol 1: Gas-Phase Isomerization of Cyclohexene using a Fixed-Bed Reactor

This protocol is based on the gas-phase isomerization over solid acid catalysts.[3][4]

1. Catalyst Preparation (Example: Silicon Dioxide) a. Obtain commercially available silicon dioxide (SiO₂) pellets or powder. b. If starting with a powder, prepare pellets by pressing the powder in a hydraulic press. c. Calcine the SiO₂ catalyst in a furnace under a flow of dry air at 500-600°C for 4-6 hours to remove any adsorbed moisture and organic impurities. d. Allow the catalyst to cool to room temperature in a desiccator before loading into the reactor.

2. Reactor Setup a. Use a tubular reactor, typically made of quartz or stainless steel, suitable for high-temperature gas-phase reactions. b. Pack a known amount of the prepared catalyst into the center of the reactor, securing it with quartz wool plugs. c. Install the reactor in a tube furnace equipped with a temperature controller. d. Connect a feed delivery system, consisting of a syringe pump or a mass flow controller, to introduce cyclohexene into a heated vaporization zone before the reactor. e. Connect the reactor outlet to a condenser and a collection flask cooled in an ice bath to trap the liquid products. f. A back-pressure regulator may be used to control the reaction pressure.

3. Isomerization Reaction a. Purge the reactor system with an inert gas, such as nitrogen or argon, for 30 minutes.[3] b. Heat the reactor to the desired reaction temperature (e.g., 400°C).[3][4] c. Start the flow of cyclohexene vapor into the reactor at a defined weight hourly space velocity (WHSV). A typical catalyst velocity is between 0.1 to 2 kg of starting material per liter of catalyst per hour.[3][4] d. Collect the liquid product mixture in the cooled collection flask. e. After the desired reaction time, stop the cyclohexene feed and cool the reactor to room temperature under an inert gas flow.

4. Product Analysis a. Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity towards methylcyclopentene isomers. b. Use a capillary column suitable for separating hydrocarbon isomers (e.g., a non-polar or weakly polar column). c. Identify the products by comparing their retention times with those of authentic standards. d. Quantify the components using an internal standard method.

Protocol 2: Liquid-Phase Isomerization of Cyclohexene using a Batch Reactor

This protocol is adapted from studies using zeolite-based catalysts in a liquid-phase reaction.[2]

1. Catalyst Preparation (Example: Co/NaUZSM-5) a. Synthesize or obtain commercial Na-ZSM-5 zeolite. b. Prepare an aqueous solution of a cobalt salt (e.g., cobalt(II) nitrate). c. Impregnate the Na-ZSM-5 with the cobalt solution. d. Dry the impregnated zeolite at 100-120°C overnight. e. Calcine the catalyst in air at 500-550°C for 4-6 hours.

2. Isomerization Reaction a. Place a magnetic stir bar and a known amount of the prepared catalyst into a high-pressure batch reactor (autoclave). b. Add a measured amount of cyclohexene to the reactor. c. Seal the reactor and purge it with an inert gas (e.g., nitrogen) several times to remove air. d. Heat the reactor to the desired reaction temperature (e.g., 200°C) with vigorous stirring. e. Monitor the reaction progress by taking samples periodically (if the reactor is equipped with a sampling valve) and analyzing them by GC. f. After the desired reaction time, cool the reactor to room temperature.

3. Product Work-up and Analysis a. Once cooled, carefully vent the reactor. b. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. c. Analyze the liquid product by GC as described in Protocol 1 to determine cyclohexene conversion and product selectivity. d. The catalyst can be washed with a solvent, dried, and calcined for potential reuse.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound from cyclohexene.

Caption: General experimental workflow for cyclohexene isomerization.

Proposed Reaction Mechanism

This diagram outlines the proposed carbocationic mechanism for the isomerization of cyclohexene to methylcyclopentenes over an acid catalyst.

Caption: Proposed carbocationic reaction mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 4. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

Application Note: Laboratory Scale Synthesis of 3-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-methylcyclopentene. The primary method described is the acid-catalyzed dehydration of 2-methylcyclopentanol, followed by purification using fractional distillation.

Introduction

This compound is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and specialty chemicals. Its synthesis is most commonly achieved through the dehydration of 2-methylcyclopentanol. This reaction, typically catalyzed by a strong acid such as phosphoric acid or sulfuric acid, proceeds via an E1 elimination mechanism. The reaction yields a mixture of isomeric alkenes, primarily the more substituted and thermodynamically favored 1-methylcyclopentene, along with the desired this compound. Due to the difference in their boiling points, these isomers can be effectively separated by fractional distillation.

Data Presentation

Table 1: Physical Properties of Reactants and Products

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methylcyclopentanol | 100.16 | 148-150 | 0.93 |

| 85% Phosphoric Acid | 98.00 | ~158 | ~1.685 |

| 1-Methylcyclopentene | 82.14 | 76 | 0.773 |

| This compound | 82.14 | 65-66 | 0.766 |

Table 2: Expected Product Distribution from Dehydration of 2-Methylcyclopentanol

| Product | Typical Yield (%) |

| 1-Methylcyclopentene | 60-75% |

| This compound | 25-40% |

| Methylenecyclopentane | Trace |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR | Signals corresponding to vinylic, allylic, and aliphatic protons. |

| ¹³C NMR | Peaks indicating the presence of sp² and sp³ hybridized carbons. |

| Infrared (IR) Spectroscopy | C-H stretch (sp²): ~3040 cm⁻¹, C=C stretch: ~1650 cm⁻¹, C-H stretch (sp³): 2850-2960 cm⁻¹[1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 82, with characteristic fragmentation patterns.[2][3][4] |

Experimental Protocols

Part 1: Acid-Catalyzed Dehydration of 2-Methylcyclopentanol

This procedure outlines the synthesis of a mixture of methylcyclopentene isomers.

Materials:

-

2-Methylcyclopentanol

-

85% Phosphoric acid (H₃PO₄)

-

Boiling chips

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Simple distillation apparatus

-

Separatory funnel (125 mL)

-

Erlenmeyer flask (50 mL)

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add 20.0 g (0.20 mol) of 2-methylcyclopentanol and 5 mL of 85% phosphoric acid.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.

-

Gently heat the reaction mixture using a heating mantle. The alkene products will begin to distill as they are formed.

-

Continue the distillation until no more organic layer is observed co-distilling with water. The head temperature should be kept below 100°C.

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and then with 20 mL of water.

-

Carefully separate and discard the aqueous layers after each wash.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Decant or filter the dried liquid into a pre-weighed, clean, and dry round-bottom flask.

-

Determine the total mass of the crude alkene mixture.

Part 2: Purification of this compound by Fractional Distillation

This procedure details the separation of this compound from the isomeric mixture.

Materials:

-

Crude methylcyclopentene mixture from Part 1

-

Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

-

Heating mantle

-

Collection vials or small flasks

-

Boiling chips

Procedure:

-

Set up a fractional distillation apparatus. The efficiency of the column is crucial for good separation.

-

Add the crude alkene mixture and a few fresh boiling chips to the distillation flask.

-

Slowly heat the mixture. A temperature gradient will establish along the fractionating column.

-

Carefully monitor the temperature at the head of the column. Collect the fraction that distills between 64-68°C. This fraction will be enriched in this compound.

-

As the distillation proceeds, the temperature at the head will rise. Collect the intermediate fractions separately.

-

The temperature will then stabilize at approximately 76°C, the boiling point of 1-methylcyclopentene. This fraction can be collected in a separate flask.

-

The purified this compound fraction should be weighed, and the yield calculated.

-

Characterize the final product using appropriate spectroscopic methods (GC, NMR, IR) to confirm its purity and identity.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 3-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal catalysts to convert strained cyclic olefins into unsaturated polymers. This method offers excellent control over polymer molecular weight, architecture, and functionality, making it a valuable tool in materials science and drug delivery. 3-Methylcyclopentene is a simple, chiral, and readily available cyclic olefin monomer. Its polymerization via ROMP would yield poly(this compound), a polymer with a stereocenter on the backbone, which could lead to materials with interesting chiroptical or stereoselective properties.

However, it is crucial to note that the scientific literature suggests that the ROMP of this compound is not a straightforward process. Competing polymerization mechanisms, such as 1,3-addition, can occur, and ring-opening may be limited.[1] Therefore, the following application notes and protocols are based on established procedures for the ROMP of closely related, and more readily polymerizable, substituted cyclopentene and cyclooctene monomers. These examples serve as a guide for approaching the polymerization of this compound, with the understanding that optimization will be critical for success.

Data Presentation: Representative ROMP of Substituted Cycloolefins

The following tables summarize quantitative data for the ROMP of various substituted cycloolefins using well-defined ruthenium and molybdenum-based catalysts. This data is intended to provide a comparative baseline for researchers exploring the polymerization of this compound.

Table 1: ROMP of 3-Substituted Cyclooctenes with Grubbs Second Generation Catalyst

| Monomer | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |

| 3-Hexylcyclooctene | 100 | Dichloromethane | 25 | 1 | >95 | 85.1 | 1.10 | [2] |

| 3-Phenylcyclooctene | 100 | Dichloromethane | 25 | 2 | >95 | 102.3 | 1.12 | [2] |

| 3-Acetoxycyclooctene | 200 | Dichloromethane | 25 | 1 | >95 | 150.8 | 1.08 | [2] |

Table 2: ROMP of a Functionalized Cyclopentene

| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |

| 3-Cyclopentenyl α-bromoisobutyrate | Grubbs G3 | 100 | Dichloromethane | 25 | ~72 | Theoretical | 1.17 - 1.23 | [3] |

Experimental Protocols

The following are detailed experimental protocols for key experiments related to the ROMP of substituted cycloolefins. These can be adapted for the investigation of this compound.

Protocol 1: General Procedure for ROMP of a Substituted Cycloolefin

This protocol is based on the successful polymerization of 3-substituted cyclooctenes and can serve as a starting point for this compound.

Materials:

-

Monomer (e.g., 3-hexylcyclooctene, or in this case, this compound), purified by distillation over CaH₂ and stored under inert atmosphere.

-

Grubbs Second Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium).

-

Anhydrous, degassed dichloromethane (DCM).

-

Ethyl vinyl ether (quenching agent).

-

Methanol (precipitation solvent).

-

Schlenk line and glassware.

-

Inert gas (Argon or Nitrogen).

Procedure:

-

Monomer and Catalyst Preparation:

-

In a glovebox, prepare a stock solution of the Grubbs catalyst in anhydrous DCM (e.g., 1 mg/mL).

-

In a separate vial, dissolve the purified monomer in anhydrous DCM to the desired concentration (e.g., 1 M).

-

-

Polymerization:

-

In a Schlenk flask under an inert atmosphere, add the monomer solution.

-

Using a syringe, rapidly inject the required amount of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-2 hours).

-

-

Quenching and Precipitation:

-

After the desired time, quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

-

-

Characterization:

-

Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) against polystyrene standards.

-

Analyze the polymer structure and microstructure by ¹H and ¹³C NMR spectroscopy.

-

Visualizations

ROMP Catalytic Cycle

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental Workflow for ROMP

Caption: A typical experimental workflow for a ROMP experiment.

Discussion and Considerations for this compound

Given the literature, researchers attempting the ROMP of this compound should consider the following:

-

Catalyst Choice: While Grubbs-type ruthenium catalysts are generally more tolerant to functional groups and impurities, highly active Schrock-type molybdenum catalysts might be necessary to overcome the potentially lower ring strain of this compound compared to other monomers. A systematic comparison of different generations of Grubbs and Schrock catalysts would be a prudent first step.

-

Reaction Conditions: Low temperatures may be required to favor the enthalpy-driven ROMP process and suppress side reactions. High monomer concentrations could also shift the equilibrium towards polymerization.

-

Characterization: Careful analysis of the resulting polymer is essential. NMR spectroscopy will be critical to confirm the occurrence of ring-opening by identifying the characteristic olefinic protons in the polymer backbone and to distinguish it from polymers formed by other mechanisms.

-

Living Polymerization: Achieving a living polymerization of this compound may be particularly challenging. The presence of the allylic methyl group could potentially lead to chain transfer reactions, broadening the molecular weight distribution.

The ring-opening metathesis polymerization of this compound presents an interesting challenge with the potential to yield novel polymeric materials. While direct, detailed protocols are scarce, the wealth of knowledge from the ROMP of other substituted cycloolefins provides a solid foundation for investigation. The protocols and data presented here serve as a starting point for the systematic exploration and optimization of reaction conditions required to successfully polymerize this monomer. Careful catalyst selection and thorough polymer characterization will be paramount to advancing the understanding and application of poly(this compound).

References

Application Notes and Protocols for the Use of 3-Methylcyclopentene in Fine Chemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methylcyclopentene is a valuable cyclic olefin starting material for the synthesis of a variety of functionalized cyclopentane derivatives.[1] Its chiral center and reactive double bond make it an attractive precursor for producing stereochemically complex molecules, which are often key intermediates in the development of fine chemicals, pharmaceuticals, and fragrances. This document provides detailed application notes and experimental protocols for key transformations of this compound, including epoxidation and hydroformylation, to yield versatile synthetic building blocks.

Epoxidation of this compound

Application Note

Epoxidation of this compound provides access to this compound oxide, a strained cyclic ether. This epoxide is a highly useful intermediate, as its three-membered ring can be opened by a wide range of nucleophiles in a regio- and stereoselective manner. This reactivity allows for the synthesis of various 1,2-difunctionalized cyclopentanes, such as amino alcohols and diols, which are important structural motifs in many biologically active molecules. The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which delivers an oxygen atom to the double bond in a concerted, stereospecific fashion.[2][3]

Logical Workflow for Synthesis of Functionalized Cyclopentanes

The following diagram illustrates the central role of this compound as a precursor to key intermediates in fine chemical synthesis.

Caption: Synthetic pathways from this compound.

Experimental Protocol: Epoxidation with mCPBA

This protocol describes the synthesis of this compound oxide from this compound using meta-chloroperoxybenzoic acid (mCPBA).

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve mCPBA (1.2 eq) in dichloromethane.

-

Add the mCPBA solution dropwise to the stirred solution of this compound over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound oxide.

-

The product can be purified by distillation if necessary.

| Reactant | Product | Reagent | Solvent | Typical Yield (%) |

| This compound | This compound Oxide | mCPBA | Dichloromethane | 85-95 |

Asymmetric Hydroformylation of this compound

Application Note

Hydroformylation is a powerful atom-economical process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[4] When applied to prochiral olefins like this compound, asymmetric hydroformylation using chiral rhodium catalysts can generate optically active aldehydes with high selectivity.[5][6] These chiral aldehydes are valuable precursors for the synthesis of enantiomerically pure alcohols, carboxylic acids, and amines, which are essential building blocks in drug development. The use of bulky phosphine or phosphite ligands on the rhodium center is crucial for controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity.[7]

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation

The diagram below outlines a simplified catalytic cycle for the hydroformylation reaction.

Caption: Simplified catalytic cycle for hydroformylation.

Experimental Protocol: Asymmetric Hydroformylation

This protocol describes a representative procedure for the rhodium-catalyzed asymmetric hydroformylation of this compound.

Materials:

-

This compound

-

[Rh(acac)(CO)₂] (precatalyst)

-

Chiral phosphine or phosphite ligand (e.g., a derivative of BINAPHOS)

-

Syngas (CO/H₂, typically 1:1 mixture)

-

Toluene, anhydrous and degassed

-

High-pressure autoclave reactor equipped with a stirrer and gas inlet

Procedure:

-

In a glovebox, charge the autoclave with the rhodium precatalyst [Rh(acac)(CO)₂] (0.1-1 mol%) and the chiral ligand (typically 2-4 eq relative to Rh).

-

Add anhydrous, degassed toluene to dissolve the catalyst and ligand.

-

Add this compound (1.0 eq) to the reactor.

-

Seal the autoclave, remove it from the glovebox, and connect it to the syngas line.

-

Purge the reactor several times with the CO/H₂ mixture.

-

Pressurize the reactor to the desired pressure (e.g., 20-50 bar).

-

Heat the reactor to the reaction temperature (e.g., 60-80 °C) and stir vigorously.

-

Monitor the reaction progress by measuring gas uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

-

Open the reactor and collect the reaction mixture.

-

The solvent can be removed under reduced pressure, and the resulting aldehyde can be purified by chromatography or distillation.

| Reactant | Product | Catalyst System | Pressure (bar) | Temp (°C) | Typical Yield (%) | ee (%) |

| This compound | (1R,3R)-3-Methylcyclopentane-1-carboxaldehyde | [Rh(acac)(CO)₂] + Chiral Ligand (e.g., (R,S)-BINAPHOS) | 20-50 | 60-80 | >90 | up to 97 |

Note: The specific enantiomer obtained depends on the chirality of the ligand used. Enantiomeric excess (ee) and yield are highly dependent on the specific ligand, solvent, and reaction conditions. Data is representative based on similar systems.[5]

Synthesis of Chiral Alcohols from this compound Derivatives

Application Note

The epoxide and aldehyde intermediates derived from this compound can be readily converted into valuable chiral alcohols. Acid-catalyzed hydrolysis of this compound oxide proceeds via an anti-addition mechanism to yield trans-3-methylcyclopentane-1,2-diol.[8] The reduction of chiral 3-methylcyclopentane carboxaldehyde, obtained from asymmetric hydroformylation, provides access to enantiomerically enriched (hydroxymethyl)cyclopentanol derivatives. These chiral diols and alcohols are versatile building blocks for the synthesis of complex natural products and pharmaceutical agents.

Experimental Protocol: Reduction of 3-Methylcyclopentane Carboxaldehyde

Materials:

-

(1R,3R)-3-Methylcyclopentane-1-carboxaldehyde